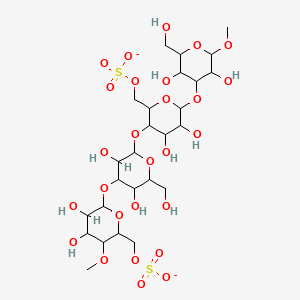
Porphyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porphyran is a sulfated polysaccharide derived from red algae of the genus Porphyra. It is a complex carbohydrate with a linear backbone consisting of 3-linked beta-D-galactosyl units alternating with either 4-linked alpha-L-galactosyl 6-sulfate or 3,6-anhydro-alpha-L-galactosyl units
Vorbereitungsmethoden
Porphyran can be prepared using several methods, including physical, chemical, and enzymatic extraction techniques. The primary methods are:
Physical Methods: These include hot-water extraction, ultrasonic-assisted extraction, and microwave-assisted extraction.
Chemical Methods: These involve the use of dilute acid or alkali to extract this compound.
Enzymatic Methods: Enzymatic extraction involves the use of specific enzymes, such as porphyranase, to degrade the cell walls and release this compound.
Analyse Chemischer Reaktionen
Porphyran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups on the polysaccharide chain are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Porphyran has a wide range of scientific research applications, including:
Wirkmechanismus
Porphyran exerts its effects through various mechanisms, including:
Immune Modulation: This compound enhances the body’s immunity by stimulating the production of immune cells and acting on immune cells such as macrophages and lymphocytes.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Hypolipidemic Effect: This compound lowers serum triglyceride and cholesterol levels by inhibiting lipid synthesis and promoting lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Porphyran is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Agarose: Like this compound, agarose is a polysaccharide derived from red algae.
Carrageenan: Another polysaccharide from red algae, carrageenan is used as a food additive and has gelling, thickening, and stabilizing properties.
Fucoidan: Derived from brown algae, fucoidan has anticoagulant, antiviral, and anti-inflammatory properties.
This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications. Its potential in medicine, biology, and industry continues to be explored, promising new advancements and applications in the future.
Eigenschaften
Molekularformel |
C26H44O27S2-2 |
|---|---|
Molekulargewicht |
852.7 g/mol |
IUPAC-Name |
[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3-[4-[3,4-dihydroxy-5-methoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C26H46O27S2/c1-43-19-9(5-45-54(37,38)39)49-24(15(33)13(19)31)53-22-12(30)8(4-28)48-26(18(22)36)51-20-10(6-46-55(40,41)42)50-25(16(34)14(20)32)52-21-11(29)7(3-27)47-23(44-2)17(21)35/h7-36H,3-6H2,1-2H3,(H,37,38,39)(H,40,41,42)/p-2 |
InChI-Schlüssel |
RIDUXJIEDWEUGS-UHFFFAOYSA-L |
Kanonische SMILES |
COC1C(OC(C(C1O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC)CO)O)COS(=O)(=O)[O-])CO)O)COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
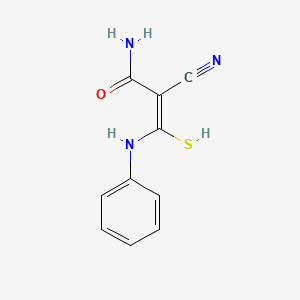
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)

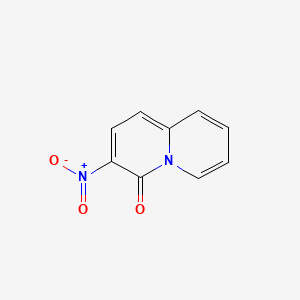
![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
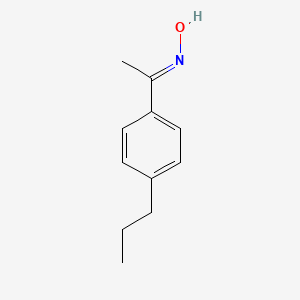

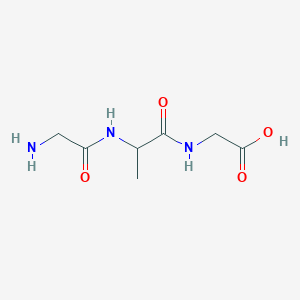
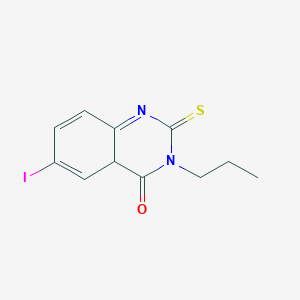
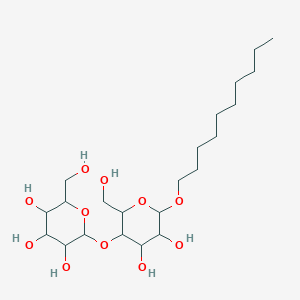
![6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12326640.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
